molecular formula C8H7N3O3 B1437456 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 739365-02-7

2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

Cat. No. B1437456
M. Wt: 193.16 g/mol
InChI Key: RQKJPXDXWVKVSM-UHFFFAOYSA-N
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Description

“2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid” is a reactant used in the preparation of DPP-IV inhibitors . It is a part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a solvent-free reaction between an equimolar mixture of the appropriate β-enaminone and 3-methyl-1H-pyrazol-5-amine under microwave irradiation at 180 °C . This methodology is simpler and greener compared to those of other compounds .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring. These EDGs improve both the absorption and emission behaviors of the compounds .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions. For instance, they can be subjected to halogenation, reduction, and alkylation reactions . The results of these reactions differ depending on the function/group bound at position 3 .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties. They can go from ε = 3320 M−1 cm−1 and ϕF = 0.01 to ε = 20 593 M−1 cm−1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Biginelli-Compounds : Research has explored the reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, with specific focus on methylation and acylation, leading to the synthesis of various heterocyclic systems like pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).

  • Development of Angiotensin II Receptor Antagonists : Studies on pyrazolo[1,5-a]pyrimidine derivatives have contributed to the development of potent angiotensin II receptor antagonists, highlighting the significance of these compounds in medicinal chemistry (Shiota et al., 1999).

  • Synthesis of Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents, demonstrating the diverse therapeutic applications of these compounds (Rahmouni et al., 2016).

Green Chemistry and Synthesis

  • Green Synthesis of Pyrano[2,3-c]pyrazoles and Pyrazolo[1,5-a]Pyrimidines : Research has developed solvent-free synthesis methods for these compounds, contributing to more sustainable and eco-friendly chemical processes (Al-Matar et al., 2010).

  • Preparation of Novel Heterocyclic Compounds : Studies have focused on the synthesis of new 1,2,4‐oxadiazole heterocyclic compounds containing pyrazolo[1,5-a]pyrimidines, indicating the versatility of these compounds in generating diverse heterocyclic structures (Kumar & Mashelker, 2007).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Certain derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents (Vijaya Laxmi et al., 2012).

  • AIDS Chemotherapy : Pyrimidine derivatives, including those related to pyrazolo[1,5-a]pyrimidine, have been reported for their potential application in AIDS chemotherapy, highlighting their significance in drug development for serious diseases (Ajani et al., 2019).

  • Synthesis of Anticancer Agents : Research has focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties, underlining their potential as novel therapeutic agents (Jose, 2017).

properties

IUPAC Name

2-methyl-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-6-9-7(12)5(8(13)14)3-11(6)10-4/h2-3H,1H3,(H,9,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJPXDXWVKVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C(=O)NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid

CAS RN

739365-02-7
Record name 2-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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